Enhanced Structural Information for Molecular Docking: 2-Oxo Isomer as a Validated Ligand Component in PI3K-α Crystal Structures
The (4R) enantiomer of 2-oxo-4-(propan-2-yl)-1,3-oxazolidine-3-yl serves as a key structural moiety in compound 19, a potent PI3K-α inhibitor co-crystallized with its target (PDB ID: 8EXO) [1]. This provides direct experimental structural data for the bioactive conformation of this specific oxazolidinone scaffold, a validation not available for the 5-oxo regioisomer (CAS 94664-20-7) or the parent 4-isopropyl-2-oxazolidinone [1].
| Evidence Dimension | Availability of experimentally validated binding conformations in public databases |
|---|---|
| Target Compound Data | Structurally annotated as ligand X3W in PDB 8EXO (2-oxo-4-isopropyl-1,3-oxazolidin-3-yl moiety) [1] |
| Comparator Or Baseline | 5-oxo regioisomer (CAS 94664-20-7): No comparable PDB annotation found. Parent 4-isopropyl-2-oxazolidinone (CAS 17016-83-0): Lacks the formyl extension needed for the inhibitor's binding group [1]. |
| Quantified Difference | Unique PDB validation points to use in structure-based drug design; zero validated structures for direct analogs. |
| Conditions | X-ray crystallography; PI3K-α protein-ligand complex analysis [1]. |
Why This Matters
For medicinal chemistry groups, the existence of a high-resolution target-bound conformation reduces modeling uncertainty and accelerates structure-activity relationship (SAR) studies compared to isomers with no publicly validated binding mode.
- [1] PDBj. (2022). ChemComp-X3W: 1-{(4S,11aM)-2-[(4R)-2-oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl}pyrrolidine-2-carboxamide. Protein Data Bank Japan. PDB ID: 8EXO. View Source
